molecular formula C16H12ClN3O4 B2849629 2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide CAS No. 1025578-44-2

2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide

Cat. No. B2849629
CAS RN: 1025578-44-2
M. Wt: 345.74
InChI Key: MYPVMOJAAPBFGX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide, also known as NCNP, is an organic compound with a wide range of scientific applications. It is a member of the benzamide family, which are compounds containing a benzene ring attached to an amide group. NCNP is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, an inhibitor of enzymes, and a fluorescent probe.

Scientific Research Applications

Synthesis and Bioactivity

The compound 2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide serves as a building block in the synthesis of various bioactive heterocycles. These derivatives, including 3-methylpyrazolopyran moieties with different heterocycles such as pyrimidinone, oxazinone, and iminopyrimidine, have been synthesized for their potential bioactivities. These compounds have shown significant antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (El-ziaty et al., 2018).

Anticancer Research

In cancer research, analogues of 2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide have been studied for their cytotoxic effects. For example, compounds derived from similar chemical frameworks have been assessed for their ability to inhibit cancer cell growth. These studies involve evaluating the compounds' cytotoxicity against various cancer cell lines to identify potential anticancer agents (Hour et al., 2007).

Novel Antimicrobial Compounds

Research on derivatives of 2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide has also led to the development of new antimicrobial compounds. By modifying the chemical structure, researchers have synthesized compounds with broad-spectrum activity against various microorganisms, including bacteria and fungi. These studies aim to address the growing need for new antimicrobial agents in the face of increasing drug resistance (Limban et al., 2011).

properties

IUPAC Name

2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-13-7-6-11(20(23)24)9-10(13)5-8-15(21)19-14-4-2-1-3-12(14)16(18)22/h1-9H,(H2,18,22)(H,19,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVMOJAAPBFGX-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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